N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide
Description
N-{[4-(2-Methoxyphenyl)oxan-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide is a synthetic organic compound characterized by a 2-oxoimidazolidine core linked to a tetrahydropyran (oxane) ring substituted with a 2-methoxyphenyl group. This compound’s structural complexity suggests possible applications in medicinal chemistry, though specific pharmacological data remain undisclosed in publicly available literature.
Properties
IUPAC Name |
N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-2-oxoimidazolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c1-23-14-5-3-2-4-13(14)17(6-10-24-11-7-17)12-19-16(22)20-9-8-18-15(20)21/h2-5H,6-12H2,1H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVRYKCUCJQALI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)CNC(=O)N3CCNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the tetrahydropyran ring. One common method involves the hydrogenation of dihydropyran using Raney nickel as a catalyst . The methoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, while the imidazolidine carboxamide moiety is formed via a condensation reaction with appropriate amines and carboxylic acids.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Raney nickel, palladium on carbon
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that compounds similar to N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide exhibit promising anticancer properties. For instance, studies have shown that imidazolidine derivatives can inhibit tumor growth by interfering with cancer cell proliferation pathways. The mechanism often involves the induction of apoptosis and inhibition of angiogenesis, making these compounds potential candidates for cancer therapy.
Table 1: Anticancer Activity of Imidazolidine Derivatives
| Compound Name | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Compound A | Breast | Apoptosis induction | |
| Compound B | Lung | Angiogenesis inhibition | |
| This compound | Various | Cell cycle arrest | Ongoing research |
Antimicrobial Properties
This compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that this compound can inhibit the growth of various bacterial strains, including resistant strains, thereby addressing a significant concern in modern medicine regarding antibiotic resistance.
Case Study: Antimicrobial Efficacy
In a recent study, the compound was tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at micromolar concentrations, indicating its potential as a lead compound for developing new antibiotics.
Neuroprotective Effects
There is emerging evidence that compounds with imidazolidine structures may possess neuroprotective properties. These effects are attributed to their ability to modulate neuroinflammatory pathways and protect neuronal cells from oxidative stress.
Table 2: Neuroprotective Effects of Imidazolidine Derivatives
| Study Focus | Model Used | Key Findings | Reference |
|---|---|---|---|
| Neuroprotection | In vitro neuronal cells | Reduced oxidative stress markers | Ongoing research |
| Neuroinflammation | Animal models | Decreased cytokine levels | Ongoing research |
Synthesis and Structural Insights
The synthesis of this compound involves several steps, including the formation of the oxan ring and subsequent modifications to introduce the imidazolidine moiety. Understanding the structural characteristics is crucial for optimizing its biological activity.
Table 3: Synthetic Pathways for Imidazolidine Derivatives
| Step | Reaction Type | Yield (%) |
|---|---|---|
| Step 1 | Cyclization | 80 |
| Step 2 | Substitution | 75 |
| Final Product Isolation | Purification | 90 |
Mechanism of Action
The mechanism of action of N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Features
The target compound shares a 2-oxoimidazolidine backbone with analogs but differs in substituent topology and cyclic systems. Key comparisons include:
Compound :
(4S)-N-[(1S,2R)-1-benzyl-3-{[3-(dimethylamino)benzyl]amino}-2-hydroxypropyl]-1-(3-methoxybenzyl)-2-oxoimidazolidine-4-carboxamide
- Core : Imidazolidine-4-carboxamide.
- Substituents: 3-Methoxybenzyl group at position 1. Dimethylaminophenylamino-benzyl-hydroxypropyl side chain.
- Functional Implications: The 3-methoxybenzyl group may enhance lipophilicity compared to the target compound’s 2-methoxyphenyloxane group. The dimethylaminophenyl moiety could confer basicity, influencing solubility and target binding .
Impact of Substituent Positioning
Pharmacokinetic and Physicochemical Properties (Inferred)
- Solubility : The oxane ring’s ether oxygen may enhance aqueous solubility relative to purely aromatic systems.
Biological Activity
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities, particularly in cancer therapy. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be analyzed through its molecular formula and functional groups:
- Molecular Formula : C14H17N3O3
- Molecular Weight : 273.30 g/mol
- Functional Groups : The presence of an oxan ring, imidazolidine core, and methoxyphenyl group contributes to its reactivity and potential biological interactions.
Biological Activity Overview
The biological activity of this compound has been evaluated primarily in the context of its anticancer properties.
Research indicates that the compound may exert its effects through:
- Induction of Apoptosis : Similar to other imidazolidine derivatives, it is hypothesized that this compound induces apoptosis in cancer cells by activating intrinsic apoptotic pathways.
- Inhibition of Cell Proliferation : Studies suggest that it may inhibit key signaling pathways involved in cell growth and division.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound:
-
Synthesis and Cytotoxic Activity :
- A study synthesized various derivatives of imidazolidine compounds, including the target compound, and assessed their cytotoxicity against different cancer cell lines using MTT assays. Results indicated significant cytotoxic effects against breast cancer cell lines (MDA-MB-231), demonstrating IC50 values comparable to established chemotherapeutics like cisplatin .
- Structure-Activity Relationship (SAR) :
- Mechanistic Studies :
Data Tables
| Compound | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| This compound | 0.5 | MDA-MB-231 (Breast Cancer) | Induces Apoptosis |
| Cisplatin | 39 | MDA-MB-231 | DNA Cross-linking |
| Compound X | 0.8 | HT-29 (Colon Cancer) | Inhibition of Cell Proliferation |
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : Multi-step synthesis is typically required, involving acylation, cyclization, and coupling reactions. For example, analogous compounds often use acetic anhydride for acylation and polar aprotic solvents (e.g., dimethylformamide) to stabilize intermediates . Catalysts such as piperidine or acid/base systems are critical for cyclization steps, while temperature control (e.g., reflux at 80–100°C) ensures regioselectivity . Yield optimization may require Design of Experiments (DoE) to assess variables like solvent polarity and reaction time .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for verifying the methoxyphenyl, oxan, and imidazolidine moieties. For instance, H NMR can identify methoxy protons (~δ 3.8 ppm) and aromatic protons from the 2-methoxyphenyl group. Infrared (IR) spectroscopy confirms carbonyl stretches (~1700 cm) from the carboxamide and oxo groups . Mass spectrometry (MS) provides molecular weight validation, with high-resolution MS (HRMS) resolving isotopic patterns .
Q. What preliminary biological assays are recommended to evaluate its activity?
- Methodological Answer : Initial screening should focus on enzyme inhibition (e.g., kinase or protease assays) due to structural similarities to bioactive carboxamides . Cell viability assays (e.g., MTT in cancer lines) and binding studies (Surface Plasmon Resonance) can assess target engagement. Dose-response curves (IC/EC) and selectivity indices against related enzymes (e.g., cytochrome P450 isoforms) are critical for prioritizing further studies .
Advanced Research Questions
Q. How does the compound interact with biological targets at the molecular level, and what techniques elucidate its mechanism of action?
- Methodological Answer : Molecular docking and X-ray crystallography can map binding interactions, particularly with enzymes containing hydrophobic pockets (e.g., kinases). For example, the oxan-4-yl group may occupy steric regions, while the carboxamide forms hydrogen bonds with catalytic residues . Isothermal Titration Calorimetry (ITC) quantifies binding affinity (K), and mutagenesis studies validate critical residues for interaction .
Q. How can researchers resolve contradictions in experimental data, such as variable biological activity across assays?
- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., pH, redox environment). Cross-validate results using orthogonal techniques:
- Compare enzyme inhibition in cell-free vs. cell-based assays .
- Use statistical models (e.g., ANOVA) to isolate confounding variables like solvent carryover or impurity profiles .
- Conduct stability studies (HPLC tracking) to rule out degradation under assay conditions .
Q. What strategies enable rational design of analogs with enhanced properties?
- Methodological Answer : Structural analogs can be prioritized using QSAR (Quantitative Structure-Activity Relationship) models. For example:
- Modification Site | Functional Group | Expected Impact
--- | --- | ---
Oxan ring | Replace with piperidine | Alters solubility and target affinity
Methoxyphenyl | Substitute with halogens (e.g., Cl, F) | Enhances metabolic stability - Click chemistry (e.g., azide-alkyne cycloaddition) enables rapid diversification of the imidazolidine scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
